In-Depth Technical Guide: 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one – Chemical Properties, Reactivity, and Synthetic Utility
In-Depth Technical Guide: 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one – Chemical Properties, Reactivity, and Synthetic Utility
Abstract
In contemporary medicinal chemistry, functionalized pyrrolidin-2-ones (lactams) serve as privileged scaffolds for central nervous system (CNS) agents, racetam-class nootropics, and G-protein-coupled receptor (GPCR) modulators. 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one (CAS: 1339089-38-1) is a highly versatile α -bromo lactam building block. This technical whitepaper explores its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream utility in generating complex, stereochemically defined active pharmaceutical ingredients (APIs).
Molecular Architecture & Physicochemical Profile
The utility of 3-bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one stems from its dual-domain architecture:
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The Electrophilic Core: An α -bromo lactam ring that acts as a rigidified hydrogen-bond acceptor while offering a highly reactive vector (C3) for stereospecific nucleophilic substitution[1].
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The Lipophilic Appendage: The 1-(4-fluorophenyl)ethyl moiety, which provides critical conformational restriction and metabolic stability.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one |
| CAS Registry Number | 1339089-38-1[2] |
| Molecular Formula | C₁₂H₁₃BrFNO[3] |
| Molecular Weight | 286.14 g/mol [3] |
| Stereocenters | Two (C3 of the pyrrolidinone ring; C1 of the ethyl linker) |
| Reactivity Class | α -Bromo Lactam (Electrophile) |
| Downstream Target | 3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one (CAS: 1250067-83-4)[4] |
Mechanistic Rationale: The α -Bromo Lactam Scaffold
The synthesis of this molecule relies on the differential reactivity of di-halogenated acyl chains. When 1-(4-fluorophenyl)ethylamine is reacted with 2,4-dibromobutanoyl chloride, the amine selectively attacks the highly electrophilic acyl chloride to form an amide intermediate[5].
During the subsequent base-catalyzed cyclization, the deprotonated amide nitrogen must choose between attacking the secondary bromide at C2 or the primary bromide at C4. According to Baldwin’s Rules for Ring Closure , the attack on the primary C4 bromide proceeds via a 5-Exo-Tet trajectory, which is kinetically and thermodynamically highly favored[1]. The primary bromide is inherently more susceptible to SN2 displacement due to lower steric hindrance, leaving the secondary α -bromide intact for future functionalization.
Experimental Methodologies: A Self-Validating Synthetic Workflow
To ensure high yield and prevent premature side reactions (such as HBr elimination), the synthesis is executed in two distinct, temperature-controlled stages.
Protocol 1: Synthesis of the Intermediate Amide
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Objective: Regioselective amidation without triggering premature cyclization.
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Procedure:
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Dissolve 1.0 equivalent of 1-(4-fluorophenyl)ethylamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Add 1.5 to 2.0 equivalents of triethylamine ( Et3N ) to act as an acid scavenger.
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Cool the system to 0 °C using an ice bath. Causality: The low temperature suppresses the exothermic degradation of the acid chloride and prevents unwanted nucleophilic attack on the alkyl bromides.
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Dropwise, add 1.05 equivalents of 2,4-dibromobutanoyl chloride[5].
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Stir for 2 hours, allowing the reaction to slowly reach room temperature.
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Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The primary amine spot should disappear. In 1H NMR of the crude, look for the distinct amide N-H proton resonance (~8.0 ppm) and the preservation of the two distinct brominated carbon signals.
Protocol 2: 5-Exo-Tet Intramolecular Cyclization
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Objective: Ring closure to form the α -bromo lactam.
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Procedure:
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Isolate the intermediate N-[1-(4-fluorophenyl)ethyl]-2,4-dibromobutanamide via aqueous workup and dissolve it in anhydrous dimethylformamide (DMF).
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Cool the solution to 0 °C and add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil)[1]. Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the amide nitrogen, converting it into a powerful nucleophile.
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Stir for 1–2 hours at room temperature.
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Quench carefully with saturated aqueous NH4Cl and extract with ethyl acetate.
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Self-Validation Checkpoint: Infrared (IR) spectroscopy will show a shift in the carbonyl stretching frequency from ~1650 cm⁻¹ (open-chain amide) to ~1690 cm⁻¹ (strained 5-membered lactam). Mass spectrometry will confirm the loss of HBr (M-80).
Synthetic Pathway Visualization
Fig 1: Synthetic workflow and downstream functionalization of the α-bromo lactam scaffold.
Downstream Functionalization & Drug Discovery Applications
Stereospecific Amination
The primary utility of 3-bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one is its conversion into 3-amino derivatives (CAS: 1250067-83-4)[4], which serve as primary pharmacophores for GPCRs (e.g., FPR2 agonists)[5] and other CNS targets.
Direct amination with ammonia ( NH3 ) often leads to competitive elimination (forming pyrrolin-2-ones). Therefore, experts utilize a two-step Azidation-Reduction protocol :
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SN2 Displacement: Reaction with Sodium Azide ( NaN3 ) in DMF. Azide is a powerful nucleophile but a weak base, ensuring clean inversion of stereochemistry at C3 without elimination.
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Staudinger Reduction: Treatment of the resulting azide with triphenylphosphine ( PPh3 ) and water yields the primary amine cleanly, releasing nitrogen gas and triphenylphosphine oxide as byproducts.
Pharmacological Rationale of the Substituents
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The 4-Fluoro Substitution: Phenyl rings are notorious for undergoing rapid cytochrome P450-mediated para-hydroxylation in vivo. The introduction of the strongly electronegative, tightly bound fluorine atom at the para-position effectively blocks this metabolic liability, significantly extending the biological half-life of the resulting drug.
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The Chiral Ethyl Linker: Compared to a simple benzyl group, the extra methyl group in the 1-phenylethyl moiety restricts the rotational degrees of freedom around the N-C bond. This vectorizes the functional groups at the C3 position of the lactam, locking the molecule into an optimal conformation to engage deep, hydrophobic binding pockets in target receptors.
References
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NextSDS / Chemical Substance Database. "Chemical substance information for 3-bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one (CAS 1339089-38-1)." NextSDS. Available at: [Link]
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Bidepharm / ChemBuyersGuide. "3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one Properties." ChemBuyersGuide. Available at:[Link]
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ACS Chemical Neuroscience. "Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations." American Chemical Society. Available at:[Link]
- Google Patents. "Pyrrolidinone urea fpr2 agonists (WO2024220482A1)." World Intellectual Property Organization.
